3-[(4-tert-butylphenoxy)methyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C22H25NO3. This compound is characterized by the presence of a tert-butyl group, a phenoxy group, and a methoxyphenyl group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(4-METHOXYPHENYL)BENZAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would typically include the preparation of intermediates, purification steps, and final coupling reactions. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(4-METHOXYPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(4-METHOXYPHENYL)BENZAMIDE
- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide
Uniqueness
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H27NO3 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C25H27NO3/c1-25(2,3)20-8-12-23(13-9-20)29-17-18-6-5-7-19(16-18)24(27)26-21-10-14-22(28-4)15-11-21/h5-16H,17H2,1-4H3,(H,26,27) |
InChI Key |
AKNJJCFUOFATKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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